molecular formula C10H10ClNO3 B1354616 3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid CAS No. 78096-13-6

3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1354616
CAS No.: 78096-13-6
M. Wt: 227.64 g/mol
InChI Key: VVNXMYXMBHDKSD-UHFFFAOYSA-N
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Description

3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which are structurally related to 3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid, were used to synthesize derivatives with antimicrobial activity. Some compounds exhibited significant activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Synthesis of Isobenzofuran Derivatives

  • 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, related to the compound , were reacted with terminal alkynes to synthesize (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives (Kobayashi et al., 2008).

Synthesis of Heterocycles

  • Methyl 3-cyclopropyl-3-oxopropanoate, a similar compound, was used in the synthesis of heterocycles with cyclopropyl substituents, highlighting the potential for generating diverse chemical structures (Pokhodylo et al., 2010).

Antimicrobial and Antioxidant Applications

  • Novel compounds synthesized from similar oxopropanoic acid derivatives demonstrated antimicrobial and antioxidant activities, indicating a potential for pharmaceutical applications (Hassanin et al., 2012).

Synthesis of Aminobutanoic Acids

  • The synthesis of 3,4-disubstituted aminobutanoic acids, related to the compound , was conducted. These compounds have shown pharmacological activity, suggesting potential medical applications (Vasil'eva et al., 2016).

Biochemical Analysis

Biochemical Properties

3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins . This interaction is significant as it can modulate inflammatory responses. Additionally, this compound binds to specific proteins, altering their conformation and function, which can impact various cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to downregulate the expression of genes involved in inflammation and apoptosis . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including inflammation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have anti-inflammatory and analgesic effects . At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. It is important to determine the optimal dosage to maximize the therapeutic effects while minimizing the toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites are active and can exert biological effects, while others are inactive and are excreted from the body . The metabolic pathways of this compound can influence its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and the nucleus . The distribution of this compound can affect its interactions with target biomolecules and its overall efficacy.

Properties

IUPAC Name

3-(3-chloro-2-methylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6-7(11)3-2-4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNXMYXMBHDKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505868
Record name 3-(3-Chloro-2-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78096-13-6
Record name 3-(3-Chloro-2-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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